1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one

Pharmaceutical impurity profiling Thienopyridine antiplatelet agents Method validation (AMV)

This N-propionyl thienopyridine is the shortest N-acyl homolog in the RU-SKI Hhat inhibitor series—ideal as a minimal-steric-baseline template for systematic SAR. Its unambiguous structural distinction from Prasugrel Impurity 24 (no 2-fluorophenyl group) makes it a valuable orthogonal reference standard for ANDA HPLC method validation. With estimated XLogP ~1.5–2.0, it serves as a low-lipophilicity DMPK control, enabling reproducible physicochemical profiling across lead series. Procure at ≥95% purity for reliable hit-to-lead triage.

Molecular Formula C10H13NOS
Molecular Weight 195.28
CAS No. 1340328-67-7
Cat. No. B2769689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one
CAS1340328-67-7
Molecular FormulaC10H13NOS
Molecular Weight195.28
Structural Identifiers
SMILESCCC(=O)N1CCC2=C(C1)C=CS2
InChIInChI=1S/C10H13NOS/c1-2-10(12)11-5-3-9-8(7-11)4-6-13-9/h4,6H,2-3,5,7H2,1H3
InChIKeyHGFMZFVGCCEQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one (CAS 1340328-67-7): Sourcing Guide for a Key Thienopyridine Intermediate


1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one (CAS 1340328-67-7) is a heterocyclic small molecule (C₁₀H₁₃NOS, MW 195.28) bearing the 6,7-dihydrothieno[3,2-c]pyridine core functionalized with an N-propionyl group [1]. This scaffold is structurally foundational to the thienopyridine class of platelet P2Y12 receptor antagonists [2]. While the compound itself is not an approved drug, its core is shared with the blockbuster antiplatelet agents clopidogrel and prasugrel, and its 5-acyl substitution pattern places it within the RU-SKI class of Hedgehog acyltransferase (Hhat) inhibitor pharmacophores [3]. The compound serves as a versatile building block for medicinal chemistry derivatization and as a reference standard for impurity profiling in generic pharmaceutical quality control [4].

Why Sourcing 1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one Requires Rigorous Comparator Analysis


The 6,7-dihydrothieno[3,2-c]pyridine scaffold is chemically promiscuous: minor variations in the N-acyl substituent length, halogenation pattern, or saturation state produce dramatic shifts in biological target engagement, physicochemical properties, and regulatory identity [1]. In the antiplatelet arena, replacing the N-propionyl group with a bulkier α-(2-fluorophenyl)acetyl moiety transforms the compound into Prasugrel Impurity 24 (CAS 150322-22-8), a substance with entirely distinct analytical retention times and a different regulatory impurity classification [2]. Similarly, within the RU-SKI inhibitor series, the N-acyl chain length directly governs amide bond rotameric equilibrium (E:Z ratio), which has been demonstrated by NMR and DFT modeling to affect non-covalent interactions with the Hhat active site [3]. Generic substitution without understanding these structure–property–function relationships risks selecting a compound with incorrect reactivity, irrelevant biological readout, or non-compliant impurity profile for ANDA submissions [2].

Quantitative Differentiation Evidence for 1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one Against Structural Comparators


Structural Divergence from Prasugrel Impurity 24: Absence of 2-Fluorophenyl Moiety Enables Distinct Analytical and Biological Profiling

The target compound differs from Prasugrel Impurity 24 (CAS 150322-22-8) by the absence of a 2-fluorophenyl substituent at the α-carbon and a ketone position shift (propan-1-one vs. propan-2-one). This structural divergence translates to a molecular formula difference of C₆H₃F (ΔMW = 94.09 Da) and predictably distinct chromatographic retention behavior [1]. As Prasugrel Impurity 24 is a characterized reference standard for ANDA analytical method development, the target compound—lacking the 2-fluorophenyl group—cannot substitute as that impurity marker; conversely, it serves as a simpler, lower-molecular-weight scaffold for synthesizing focused libraries of P2Y12-targeting tetrahydrothienopyridine derivatives where the introduction of the fluorophenyl moiety is a subsequent synthetic step [2].

Pharmaceutical impurity profiling Thienopyridine antiplatelet agents Method validation (AMV)

N-Acyl Chain Length Engineering: The Propionyl Group as the Shortest Acyl Homolog in the RU-SKI Hhat Inhibitor Pharmacophore Series

The N-propionyl group (C₂H₅CO–) represents the shortest N-acyl chain length among characterized 5-acyl-6,7-dihydrothieno[3,2-c]pyridine (RU-SKI class) Hhat inhibitors. In contrast, the most extensively profiled RU-SKI compounds—RU-SKI 41, RU-SKI 43, RU-SKI 101, and RU-SKI 201—bear longer or bulkier N-acyl substituents (e.g., RU-SKI 43 contains an α-bromoacetyl or related group; IC₅₀ = 0.85 μM against Hhat) . The propionyl chain length alters the amide bond E:Z rotameric equilibrium as demonstrated by NMR studies on 5-acyl-6,7-dihydrothieno[3,2-c]pyridines, where non-covalent interactions between the amide oxygen and adjacent aromatic protons are chain-length dependent [1]. The target compound thus offers a minimal steric baseline for structure–activity relationship (SAR) studies aiming to isolate the contribution of acyl chain bulk to Hhat binding pocket occupancy.

Hedgehog acyltransferase (Hhat) inhibition RU-SKI inhibitor series Amide bond conformational analysis

Gram-Positive Antibacterial Activity: Bacteriostatic Potency of the Scaffold Against S. aureus and B. subtilis Relative to In-Class Derivatives

Derivatives of the 6,7-dihydrothieno[3,2-c]pyridine scaffold—including compounds bearing the N-propanoyl motif—have demonstrated promising antibacterial activity against Gram-positive bacteria including Staphylococcus aureus, Streptococcus pyogenes, and Bacillus subtilis . While target-compound-specific MIC values are not publicly reported in peer-reviewed literature, the scaffold class exhibits bacteriostatic potency that is modulated by the N-acyl substituent. The N-propionyl derivative offers a baseline antimicrobial profile from which halogenated or extended-chain analogs (e.g., 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one, CAS 953757-10-3) can be benchmarked . This class-level antibacterial activity is independent of the antiplatelet P2Y12 mechanism, indicating polypharmacological potential of the scaffold.

Antibacterial screening Gram-positive bacteria Thienopyridine antimicrobial SAR

Predicted Lipophilicity Advantage: Lower Computed LogP Relative to Halogenated and Extended-Chain N-Acyl Thienopyridine Analogs

Based on computed physicochemical properties, the target compound (C₁₀H₁₃NOS, MW 195.28, no halogen substituents) exhibits a lower predicted octanol–water partition coefficient (XLogP) compared to halogenated 6,7-dihydrothieno[3,2-c]pyridine analogs. The unsubstituted 6,7-dihydrothieno[3,2-c]pyridine core (CAS 107112-93-6, C₇H₇NS) has a computed XLogP3-AA of 1.0 [1]. Addition of the N-propionyl group (adding C₃H₅O) is expected to increase logP moderately, yielding an estimated XLogP in the range of 1.5–2.0. In contrast, Prasugrel Impurity 24 (C₁₆H₁₆FNOS) carries both a fluorophenyl ring and extended alkyl chain, resulting in substantially higher lipophilicity (estimated XLogP ~3–4) [2]. This lower lipophilicity of the target compound predicts superior aqueous solubility and potentially more favorable in vitro DMPK properties for early-stage screening applications.

Physicochemical property optimization Lipophilicity (LogP) Drug-likeness and solubility

Optimal Procurement and Application Scenarios for 1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one (CAS 1340328-67-7)


Medicinal Chemistry: Minimal-Steric-Baseline Scaffold for Hhat Inhibitor SAR Campaigns

As the shortest N-acyl homolog in the 5-acyl-6,7-dihydrothieno[3,2-c]pyridine (RU-SKI) inhibitor class [1], the target compound provides an ideal minimal-steric-baseline scaffold for systematic SAR exploration of Hedgehog acyltransferase (Hhat) inhibition. Medicinal chemistry teams can use this propionyl derivative as a starting template to iteratively introduce bulkier acyl groups, halogen substituents, or heteroatom-containing chains, benchmarking each modification against the known Hhat inhibitory potency of RU-SKI 43 (IC₅₀ = 0.85 μM) . The amide bond conformational dynamics (E:Z ratio) characterized by NMR for this scaffold class [2] further support rational design of conformationally constrained analogs.

Pharmaceutical Quality Control: Differentiated Reference Standard for Prasugrel Impurity Profiling Method Development

The compound's unambiguous structural distinction from Prasugrel Impurity 24 (CAS 150322-22-8)—specifically the absence of the 2-fluorophenyl group and the propan-1-one vs. propan-2-one ketone regiochemistry—renders it a valuable orthogonal reference standard for HPLC method development and validation (AMV) in prasugrel ANDA applications [3]. While it is not itself a listed Prasugrel impurity, its closely related scaffold enables its use as a system suitability marker or resolution standard to confirm chromatographic separation from the genuine Impurity 24 peak, reducing the risk of co-elution in generic drug product release testing.

Antimicrobial Research: Non-Halogenated Lead Template for Gram-Positive Antibacterial Screening

Given the scaffold-level Gram-positive antibacterial activity reported for 6,7-dihydrothieno[3,2-c]pyridine derivatives against S. aureus, S. pyogenes, and B. subtilis , the target compound offers a non-halogenated, lower-MW entry point for antimicrobial lead discovery. It can serve as a comparator against halogenated analogs such as 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one (CAS 953757-10-3), enabling researchers to deconvolute the contribution of halogen substitution to both antibacterial potency and mammalian cytotoxicity, thereby guiding early-stage hit-to-lead triage.

Physicochemical Profiling: Low-Lipophilicity Reference for DMPK Optimization of Thienopyridine-Derived Drug Candidates

With an estimated XLogP in the range of 1.5–2.0—substantially lower than halogenated analogs such as Prasugrel Impurity 24 (estimated XLogP ~3–4) [4]—the target compound serves as a low-lipophilicity reference standard for DMPK profiling. Its favorable predicted solubility and low nonspecific binding propensity make it a suitable control compound for assessing the impact of increasing lipophilicity on metabolic stability, CYP450 inhibition, and plasma protein binding within thienopyridine lead series. Procurement of this compound at high purity (≥95%) enables reproducible physicochemical assays across discovery programs.

Quote Request

Request a Quote for 1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.